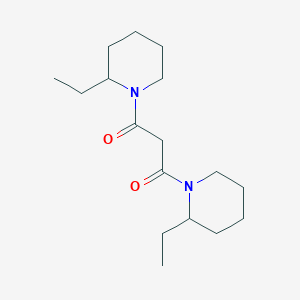

1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione

描述

1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione is a β-diketone derivative featuring two 2-ethylpiperidinyl substituents attached to a central propane-1,3-dione backbone. This compound is structurally characterized by its aliphatic amine groups, which confer unique electronic and steric properties.

属性

IUPAC Name |

1,3-bis(2-ethylpiperidin-1-yl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2/c1-3-14-9-5-7-11-18(14)16(20)13-17(21)19-12-8-6-10-15(19)4-2/h14-15H,3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCGKBCYVIIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CC(=O)N2CCCCC2CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反应分析

1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: The compound can be used in the production of various chemical products and materials.

作用机制

The mechanism of action of 1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways.

相似化合物的比较

Piperidine-Based Analogs

- 1,3-Bis(piperidin-1-yl)propane-1,3-dione (CAS 54561-77-2) This analog lacks the ethyl substituents on the piperidine rings. Its molecular weight (calculated as 238.32 g/mol) is lower than the ethyl-substituted derivative, which may affect crystallization and melting points. Applications include its use as a ligand in metal coordination chemistry, though its simpler structure may limit versatility compared to ethyl-substituted variants .

Pyrrolidinyl and Morpholinyl Derivatives

- 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione

Replacing piperidine with pyrrolidine (a five-membered ring) introduces greater ring strain and reduced basicity due to the smaller amine. This may alter metal-binding selectivity, favoring smaller metal ions. - 1,3-Dimorpholinopropane-1,3-dione The morpholine substituents include an oxygen atom, adding hydrogen-bonding capability. This increases polarity and may enhance solubility in aqueous systems compared to piperidine-based analogs .

Aromatic and Halogenated β-Diketones

- 1,3-Di(pyridin-3-yl)propane-1,3-dione (CAS 6327-87-3)

Pyridinyl groups introduce aromaticity and conjugation, stabilizing the diketone through resonance. This compound (MW 226.23) exhibits a higher boiling point (449.3°C) and refractive index (1.592) compared to aliphatic analogs, suggesting stronger intermolecular interactions. It is used in metal chelation and as a precursor for heterocyclic synthesis . - 1,3-Bis(4-bromophenyl)propane-1,3-dione (CAS 33170-68-2)

Bromine substituents create electron-withdrawing effects, increasing the diketone’s acidity (pKa ~8–10). This enhances its ability to coordinate with hard Lewis acids like Fe³⁺ or Al³⁺. Its molecular weight (382.05 g/mol) and hazards (H302, H315) reflect its stability and handling requirements . - 1,3-Bis(3,5-bis(trifluoromethyl)phenyl)propane-1,3-dione (HLCF3)

The trifluoromethyl groups render this compound highly electron-deficient, making it a strong ligand for late transition metals. Its fluorinated structure also improves thermal stability .

Phosphine Ligands

- It is widely used in catalysis (e.g., cross-coupling reactions) due to its strong σ-donor and π-acceptor properties. Market reports highlight its regional pricing trends and applications in industrial chemistry .

Comparative Data Table

生物活性

1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione (CAS Number: 565165-65-3) is a synthetic compound that has garnered attention for its potential biological activities. With the molecular formula and a molecular weight of approximately 294.43 g/mol, this compound is structurally characterized by two ethylpiperidine groups attached to a propane-1,3-dione backbone. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

This compound is soluble in organic solvents such as DMSO and has been studied for various applications in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. It has been observed to induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and may inhibit pathways involved in chronic inflammation.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. This interaction may lead to alterations in cell cycle progression and apoptosis.

Research Findings

A summary of significant studies and findings related to the biological activity of this compound is presented in the following table:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effective inhibition against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Study B | Anticancer | Induced apoptosis in MCF7 breast cancer cells via caspase activation. |

| Study C | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50%. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anticancer Activity : In a controlled laboratory setting, treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in human cancer cell lines.

- Case Study on Inflammation : Animal models treated with this compound showed significant reduction in paw edema compared to control groups, suggesting its potential use in treating inflammatory conditions.

常见问题

Q. What are the recommended synthetic routes for 1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione, and how can reaction conditions be optimized?

The synthesis of β-diketones like this compound typically employs Claisen condensation between ketones or esters. For example, functionalized β-diketonate ligands (e.g., 1,3-bis(4-methoxyphenyl)propane-1,3-dione) are synthesized via coupling of substituted acetophenones and benzoates under alkaline conditions . To optimize yields:

- Use anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C).

- Introduce catalytic bases (e.g., NaOH or NEt3) to enhance coupling efficiency.

- Purify via recrystallization or column chromatography to remove unreacted intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can resolve the diketone’s symmetry and substituent environments (e.g., ethylpiperidinyl groups).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C13H10N2O2 derivatives show accurate mass matches within 0.001 Da) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles for validation .

Q. What handling and storage protocols ensure the compound’s stability?

- Storage : Maintain under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles) and avoid heat/sparks due to potential flammability .

Advanced Research Questions

Q. How can this diketone act as a ligand in coordination chemistry, and what metal complexes are feasible?

β-Diketones are versatile ligands due to their chelating O,O’-donor sites. For example:

- Lanthanoid clusters synthesized with 1,3-bis(aryl)propane-1,3-diones show stable coordination via diketonate anions .

- Transition metals (e.g., Cu, Fe) may form octahedral or square-planar complexes, with electronic properties tunable via substituents (e.g., ethylpiperidinyl groups).

Q. What computational methods predict the compound’s electronic properties and reactivity?

- DFT Calculations : Model HOMO/LUMO energies to assess redox behavior and nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO or THF) to optimize reaction conditions .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Q. What strategies mitigate toxicity risks in biological studies involving this compound?

- In Vitro Screening : Prioritize cytotoxicity assays (e.g., MTT on cancer cell lines) to establish safe concentration ranges .

- Metabolic Profiling : Use HPLC-MS to identify degradation products and assess metabolic stability.

Methodological Considerations

Q. How to design experiments investigating the compound’s role in catalytic systems?

Q. What analytical workflows address low yields in scaled-up synthesis?

- Process Optimization : Use DOE (Design of Experiments) to evaluate solvent polarity, temperature, and stoichiometry.

- Byproduct Analysis : LC-MS or IR spectroscopy identifies side products (e.g., hydrolysis derivatives) for pathway adjustment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。